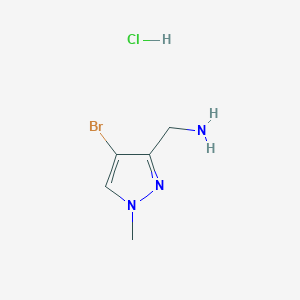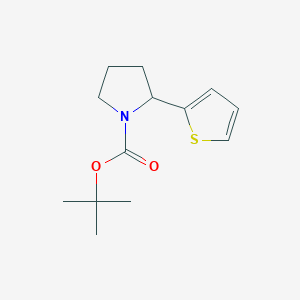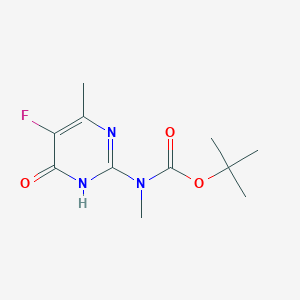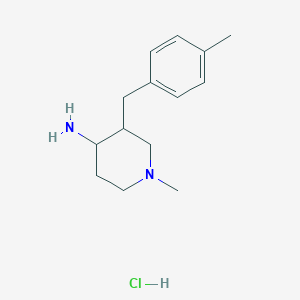
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1-metil-1H-pirazol-3-il)metanamina clorhidrato es un compuesto químico con la fórmula molecular C5H8BrN3·HCl. Es un derivado del pirazol, un heterociclo aromático de cinco miembros que contiene dos átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-bromo-1-metil-1H-pirazol-3-il)metanamina clorhidrato típicamente implica la bromación del 1-metil-1H-pirazol seguida de la introducción de un grupo metanamina. Un método común implica la reacción de 1-metil-1H-pirazol con bromo para formar 4-bromo-1-metil-1H-pirazol. Este intermedio se hace reaccionar entonces con formaldehído y cloruro de amonio para introducir el grupo metanamina, dando lugar a la formación de (4-bromo-1-metil-1H-pirazol-3-il)metanamina clorhidrato .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-Bromo-1-metil-1H-pirazol-3-il)metanamina clorhidrato puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Oxidación y Reducción: El compuesto puede sufrir oxidación para formar los óxidos correspondientes o reducción para formar aminas.
Reacciones de Condensación: El grupo metanamina puede participar en reacciones de condensación con compuestos carbonílicos para formar iminas u otros derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas o tioles para reacciones de sustitución, agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Las condiciones de reacción pueden variar dependiendo del producto deseado, pero típicamente implican temperaturas y niveles de pH controlados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila con una amina puede producir un nuevo derivado de pirazol con un sustituyente de amina, mientras que la oxidación puede producir un óxido de pirazol.
Aplicaciones Científicas De Investigación
(4-Bromo-1-metil-1H-pirazol-3-il)metanamina clorhidrato tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a afecciones neurológicas e inflamatorias.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de compuestos heterocíclicos más complejos, que son valiosos en el descubrimiento y desarrollo de fármacos.
Estudios Biológicos: Los investigadores utilizan este compuesto para estudiar la actividad biológica de los derivados del pirazol y sus posibles efectos terapéuticos.
Aplicaciones Industriales: Se emplea en la producción de agroquímicos y otros productos químicos industriales debido a su versatilidad reactiva.
Mecanismo De Acción
El mecanismo de acción de (4-Bromo-1-metil-1H-pirazol-3-il)metanamina clorhidrato implica su interacción con dianas moleculares específicas, como enzimas o receptores. El átomo de bromo y el grupo metanamina juegan un papel crucial en la unión a estos objetivos, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, incluida la inhibición de la actividad enzimática o la modulación de las vías de señalización del receptor .
Comparación Con Compuestos Similares
Compuestos Similares
(3-Bromo-1-metil-1H-pirazol-4-il)metanamina clorhidrato: Estructura similar pero con el átomo de bromo en una posición diferente.
4-Bromo-1-metil-1H-pirazol: Carece del grupo metanamina, lo que lo hace menos versátil en ciertas reacciones.
1-Metil-4-bromopirazol: Otro isómero posicional con diferente reactividad y aplicaciones.
Unicidad
(4-Bromo-1-metil-1H-pirazol-3-il)metanamina clorhidrato es único debido a la presencia tanto del átomo de bromo como del grupo metanamina, que confieren reactividad y actividad biológica distintas. Esta combinación permite una amplia gama de transformaciones químicas y aplicaciones terapéuticas potenciales, diferenciándolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C5H9BrClN3 |
|---|---|
Peso molecular |
226.50 g/mol |
Nombre IUPAC |
(4-bromo-1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8BrN3.ClH/c1-9-3-4(6)5(2-7)8-9;/h3H,2,7H2,1H3;1H |
Clave InChI |
BFYCGLLFUWXAOT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydrobenzo[c]isothiazol-3-amine](/img/structure/B11779866.png)




![5,5-Difluoro-3-(fluoromethyl)-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11779885.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)
![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)


![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)



